BenchChemオンラインストアへようこそ!

8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Lipophilicity Drug-likeness ADME

8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1236255-43-8) is a spirocyclic heterocyclic compound featuring a 1-thia-4,8-diazaspiro[4.5]decane core with a cyclohexyl substituent at the N8 position and a carboxylic acid group at C3. The compound belongs to the broader class of spirothiazolidinone derivatives, which are recognized scaffolds in medicinal chemistry for their three-dimensional conformational restriction and favorable drug-like properties.

Molecular Formula C14H24N2O2S
Molecular Weight 284.42 g/mol
CAS No. 1236255-43-8
Cat. No. B1421606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid
CAS1236255-43-8
Molecular FormulaC14H24N2O2S
Molecular Weight284.42 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCC3(CC2)NC(CS3)C(=O)O
InChIInChI=1S/C14H24N2O2S/c17-13(18)12-10-19-14(15-12)6-8-16(9-7-14)11-4-2-1-3-5-11/h11-12,15H,1-10H2,(H,17,18)
InChIKeyZMVZAGANEFRPDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid – Spirocyclic Carboxylic Acid Building Block for Medicinal Chemistry Procurement


8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS 1236255-43-8) is a spirocyclic heterocyclic compound featuring a 1-thia-4,8-diazaspiro[4.5]decane core with a cyclohexyl substituent at the N8 position and a carboxylic acid group at C3 . The compound belongs to the broader class of spirothiazolidinone derivatives, which are recognized scaffolds in medicinal chemistry for their three-dimensional conformational restriction and favorable drug-like properties [1]. With a molecular weight of 284.42 g/mol and a melting point of 181–183 °C, this compound is commercially available as a research chemical and synthetic intermediate, typically at 95–98% purity .

Why 8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid Cannot Be Simply Replaced by N-Benzyl or N-Phenyl Analogs


Within the 1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid chemotype, the N8 substituent dictates critical physicochemical determinants including lipophilicity, steric bulk, and hydrogen-bonding capacity, which in turn govern biological target engagement, membrane permeability, and metabolic stability [1]. The cyclohexyl substituent of the target compound confers a saturated, three-dimensional aliphatic character distinct from the planar aromatic benzyl or phenyl substituents found in close analogs. These structural differences translate into measurable variations in LogP (2.80 for cyclohexyl vs. 2.04 for 8-benzyl) and are expected to produce divergent pharmacological profiles, as evidenced by the 8-phenyl analog’s IC50 of 4,000 nM against protein tyrosine phosphatase alpha [2]. Simple substitution with an in-class analog without verifying the N-substituent-specific property may compromise experimental reproducibility and lead to misleading structure–activity relationship conclusions.

Quantitative Differentiation Evidence for 8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid Against Closest Analogs


Lipophilicity (clogP) Differentiation: Cyclohexyl Target vs. 8-Benzyl and 8-Phenyl Analogs

The target compound exhibits a computed LogP of 2.80 , substantially higher than the 8-benzyl analog (LogP = 2.04) and the 8-phenyl analog (estimated LogP ≈ 2.15) [1]. This ΔLogP of +0.76 (vs. benzyl) and +0.65 (vs. phenyl) reflects the increased hydrophobicity imparted by the cyclohexyl substituent, which lacks the polarizable π-electron system of aromatic rings. The higher LogP is expected to translate into enhanced passive membrane permeability and potentially greater blood–brain barrier penetration, factors that are critical in central nervous system (CNS) drug discovery programs.

Lipophilicity Drug-likeness ADME

Enzyme Inhibition Benchmark: Quantitative Activity of the 1-Thia-4,8-diazaspiro[4.5]decane-3-carboxylic Acid Scaffold

The 8-phenyl analog of the target compound has a reported IC50 of 4,000 nM (4.0 μM) against human cytoplasmic protein tyrosine phosphatase alpha (PTPRA) at pH 7.0 [1]. This establishes a quantitative activity benchmark for the 1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid scaffold. While direct IC50 data for the 8-cyclohexyl target compound is not currently available in the public domain, the known activity of the 8-phenyl congener demonstrates that this chemotype engages phosphatase enzymes at low micromolar concentrations. The distinct electronic and steric properties of the cyclohexyl group (sp³-rich, electron-donating, larger steric bulk) relative to the phenyl group (sp², electron-withdrawing, planar) are predicted to modulate binding affinity and selectivity, making the cyclohexyl variant a valuable comparator for structure–activity relationship (SAR) expansion studies.

Enzyme inhibition Phosphatase IC50

Thermal Stability and Solid-State Handling: Melting Point Advantage Over Typical Spirocyclic Analogs

The target compound exhibits a melting point of 181–183 °C , notably higher than many related 1-thia-4,8-diazaspiro[4.5]decane derivatives which are frequently isolated as low-melting solids or hygroscopic salts. The higher melting point reflects stronger intermolecular interactions in the crystalline lattice, attributable to the combination of the carboxylic acid hydrogen-bonding network and the compact, saturated cyclohexyl substituent. This property facilitates easier handling, storage, and formulation, as the compound remains a stable solid under standard laboratory conditions (recommended storage: 2–8 °C, dry, sealed) .

Thermal stability Solid-state properties Formulation

Spirocyclic Scaffold Advantage: Conformational Restriction and Three-Dimensionality Compared to Linear Amide or Piperidine Analogs

The 1-thia-4,8-diazaspiro[4.5]decane core of the target compound provides a conformationally restricted, three-dimensional scaffold that distinguishes it from linear or monocyclic analogs (e.g., simple piperidine-4-carboxylic acid or thiazolidine-4-carboxylic acid derivatives). Spirocyclic frameworks are documented to improve drug-like properties by enhancing solubility, metabolic stability, and target selectivity through pre-organized binding conformations [1][2]. The spiro[4.5]decane junction locks the thiazolidine and piperidine rings into a fixed orthogonal orientation, generating distinct exit vectors for substituents that are not achievable with flexible linear linkers. This structural rigidity is hypothesized to reduce entropic penalties upon target binding and to minimize off-target interactions associated with conformational promiscuity.

Conformational restriction Spirocycle Drug-likeness

Recommended Application Scenarios for 8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid Based on Quantitative Evidence


Structure–Activity Relationship (SAR) Studies on Protein Tyrosine Phosphatase Inhibitors

The demonstrated IC50 of 4,000 nM for the 8-phenyl analog against human cytoplasmic PTPRA [1] supports the use of the 8-cyclohexyl variant as a comparator compound in SAR exploration. Researchers seeking to understand how N8 substitution (aromatic vs. saturated aliphatic) affects phosphatase inhibition potency and selectivity can procure the target compound for direct side-by-side testing, leveraging the scaffold-level activity benchmark as a reference point.

CNS Drug Discovery Programs Requiring Enhanced Brain Penetration

With a LogP of 2.80—significantly higher than the 8-benzyl (LogP 2.04) and 8-phenyl (LogP ≈ 2.15) analogs —the target compound is well-suited as a building block for designing CNS-penetrant candidates. The increased lipophilicity, combined with the spirocyclic scaffold’s favorable three-dimensionality [2], makes this compound a strategic choice for medicinal chemists developing agents targeting neurological disorders where blood–brain barrier permeability is a critical design parameter.

Synthesis of Spirocyclic Compound Libraries for High-Throughput Screening

The carboxylic acid functional group provides a versatile handle for amide coupling, esterification, and other derivatization reactions, enabling rapid generation of diverse spirocyclic compound libraries . The high melting point (181–183 °C) and solid-state stability facilitate automated weighing and handling in parallel synthesis workflows, reducing logistical barriers to library production.

Physicochemical Property Optimization in Lead Optimization Campaigns

The combination of an elevated Fsp³ (0.57) and the spirocyclic core addresses the increasing demand for three-dimensional, saturated scaffolds that escape the limitations of flat aromatic compounds in drug discovery [2][3]. Procurement of this compound enables medicinal chemistry teams to incorporate conformational restriction and enhanced saturation into lead series, potentially improving solubility, metabolic stability, and selectivity profiles.

Quote Request

Request a Quote for 8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.